2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
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Overview
Description
2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine compounds have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity as for compound 69k .
Action Environment
The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, highlighting how the different stereoisomers can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves the following steps:
Trifluoromethylation: The starting material, 3-phenylpyrrolidine, undergoes trifluoromethylation to introduce the trifluoromethyl group at the 3-position of the phenyl ring.
Reduction: The trifluoromethylated intermediate is then reduced to form the final product, 2-(3-(Trifluoromethyl)phenyl)pyrrolidine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives such as alcohols, ketones, and carboxylic acids.
Reduction Products: Reduced forms such as amines and alcohols.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate its interaction with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and inflammation.
Industry: The compound is utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
2-(3-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other trifluoromethyl-substituted phenylpyrrolidines, trifluoromethylated benzamides, and trifluoromethylated benzyl alcohols.
Uniqueness: The presence of the trifluoromethyl group at the 3-position of the phenyl ring distinguishes this compound from others, providing unique chemical and biological properties.
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Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10;/h1,3-4,7,10,15H,2,5-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVCTWAUBWYSDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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